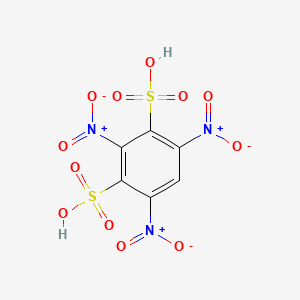
2,4,6-Trinitrobenzene-1,3-disulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trinitrobenzene-1,3-disulfonic acid is a nitroaryl oxidizing acid with the chemical formula C6H3N3O9S. It is known for its extreme oxidative properties and is used in various scientific research applications. This compound is highly sensitive and can undergo vigorous reactions, making it a subject of interest in both chemical and biological studies .
Méthodes De Préparation
The synthesis of 2,4,6-Trinitrobenzene-1,3-disulfonic acid typically involves the nitration of benzene derivatives. One common method includes the use of nitric and sulfuric acids to introduce nitro groups into the benzene ring. The reaction is carried out at elevated temperatures to ensure complete nitration. Industrial production methods often involve similar nitration processes but on a larger scale, with careful control of reaction conditions to ensure safety and yield .
Analyse Des Réactions Chimiques
2,4,6-Trinitrobenzene-1,3-disulfonic acid undergoes various types of chemical reactions, including:
Reduction: This compound can be reduced using reagents like tin, leading to the formation of amine derivatives.
Substitution: It can participate in substitution reactions where the nitro groups are replaced by other functional groups under specific conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, and reducing agents like tin. The major products formed depend on the type of reaction and the conditions used.
Applications De Recherche Scientifique
2,4,6-Trinitrobenzene-1,3-disulfonic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,4,6-Trinitrobenzene-1,3-disulfonic acid involves its strong oxidative properties. It can neutralize peptide terminal amino groups, making it useful in biochemical assays. The compound’s interaction with biological systems, such as its ability to induce colitis, is linked to its oxidative stress-inducing capabilities .
Comparaison Avec Des Composés Similaires
2,4,6-Trinitrobenzene-1,3-disulfonic acid can be compared with other nitroaryl compounds such as:
Picric acid: Another nitroaryl compound with strong oxidative properties, used in explosives and as a reagent in chemical analysis.
Trinitroanisole: Similar in structure but with different applications, primarily used in the production of dyes and explosives.
2,4,6-Trinitrobenzoic acid: Formed by the oxidation of trinitrotoluene, used in chemical synthesis and research.
The uniqueness of this compound lies in its dual functionality as both a strong oxidizing agent and a reagent for biochemical assays, making it versatile in various scientific fields.
Propriétés
Numéro CAS |
114562-81-1 |
|---|---|
Formule moléculaire |
C6H3N3O12S2 |
Poids moléculaire |
373.2 g/mol |
Nom IUPAC |
2,4,6-trinitrobenzene-1,3-disulfonic acid |
InChI |
InChI=1S/C6H3N3O12S2/c10-7(11)2-1-3(8(12)13)6(23(19,20)21)4(9(14)15)5(2)22(16,17)18/h1H,(H,16,17,18)(H,19,20,21) |
Clé InChI |
QVNYLDMHFXSNFU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2,3-Triazine, 4,5,6-tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302857.png)
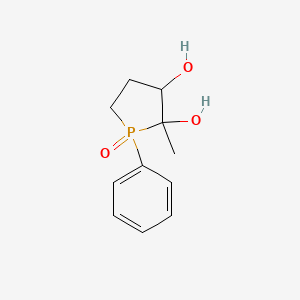
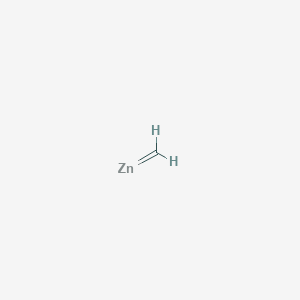
![6-(Methylsulfanyl)-1,4-dithiaspiro[4.5]decane](/img/structure/B14302864.png)
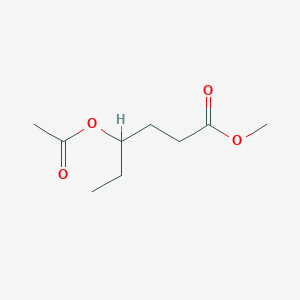

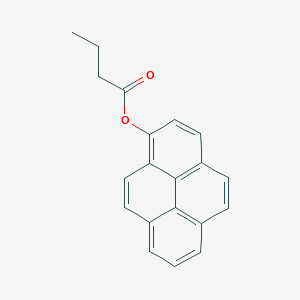

![6,6'-([1,1'-Biphenyl]-4,4'-diyl)bis(3,4-dihydro-2H-1-benzopyran)](/img/structure/B14302884.png)
![1-(Phenylsulfanyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B14302900.png)
![Acetic acid;[3-(trifluoromethyl)phenyl]methanol](/img/structure/B14302901.png)
![[1-(4-Methoxyphenyl)piperidin-4-ylidene]propanedinitrile](/img/structure/B14302918.png)
![1-[2-(Dodecyloxy)-2-oxoethyl]-3-(methylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14302929.png)
